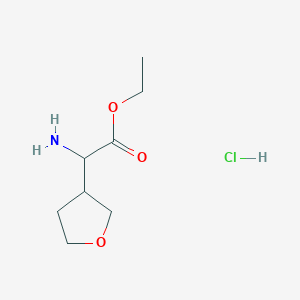

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-2-(oxolan-3-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)7(9)6-3-4-11-5-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELGVBUXFGOEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCOC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation

- Reactants: Oxolan-3-carbaldehyde and ethyl glycinate hydrochloride.

- Conditions: Basic medium, often sodium bicarbonate (NaHCO₃) in ethanol.

- Product: Formation of an α,β-unsaturated ester intermediate, ethyl 2-(oxolan-3-ylidene)acetate.

- Yield: Typically 65–75% under optimized conditions.

Reductive Amination

- Reagents: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

- Solvent: Ethanol.

- Temperature: 0°C to room temperature over several hours.

- Outcome: Reduction of the imine intermediate to form ethyl 2-amino-2-(oxolan-3-yl)acetate (free base).

- Yield: Approximately 80–85%.

Hydrochloride Salt Formation

- Procedure: Treatment of the free base with hydrochloric acid, often in anhydrous ether or similar solvent.

- Result: Precipitation of this compound.

- Purification: Filtration and drying to obtain the crystalline hydrochloride salt.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Oxolan-3-carbaldehyde, NaHCO₃, EtOH | 65–75 | Aldol condensation |

| 2 | NaBH₄, 0°C, 4 h, EtOH | 80–85 | Reductive amination |

| 3 | HCl in anhydrous ether | - | Salt formation and purification |

This pathway is supported by established synthetic protocols and has been adapted for both laboratory and industrial scale synthesis.

Experimental Considerations and Techniques

- Atmosphere: Non-aqueous reactions are performed under nitrogen to prevent moisture and oxygen interference.

- Solvents: Use of anhydrous solvents such as ethanol, acetonitrile, and tetrahydrofuran is critical for water-sensitive steps.

- Purification: Flash column chromatography and recrystallization are employed for isolation of intermediates and final product.

- Characterization: Techniques such as NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) are used to confirm structure and purity.

Research Findings and Optimization

- The choice of reducing agent and reaction temperature significantly affects yield and selectivity in the reductive amination step.

- Salt formation with hydrochloric acid improves the compound’s stability and facilitates handling and storage.

- Optimization of reaction times and reagent stoichiometry has been reported to enhance overall yield and purity.

- Solid-phase extraction and strong cation exchange techniques have been applied for purification in complex mixtures.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Direct Salt Formation | Ethyl 2-amino-2-(oxolan-3-yl)acetate + HCl | Simple, fast conversion to salt | Requires pure free base |

| Multi-step Synthesis | Aldol condensation + Reductive amination + Salt formation | High overall yield, scalable | Multi-step, requires careful control |

| Purification Techniques | Recrystallization, chromatography, SCX-SPE | High purity product | Time-consuming, solvent use |

Chemical Reactions Analysis

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized in the synthesis of APIs due to its ability to introduce functional groups necessary for biological activity. For instance, it can be involved in the preparation of amino acid derivatives, which are crucial for drug development targeting neurological disorders and metabolic diseases .

Case Study: GABA Uptake Inhibitors

Recent studies have focused on the synthesis of novel functionalized amino acids derived from this compound as inhibitors of GABA uptake. These compounds have shown promise in modulating neurotransmitter levels, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Agrochemical Applications

In agrochemistry, this compound is explored for its role as a building block in the synthesis of herbicides and pesticides.

Development of Herbicides

The compound can be modified to create herbicidal agents that target specific plant growth pathways, thereby enhancing agricultural productivity while minimizing environmental impact. Its application in agrochemicals is supported by processes that ensure high yield and purity during synthesis, making it commercially viable .

Cosmetic Formulations

The cosmetic industry also benefits from the properties of this compound, particularly in skin care formulations.

Moisturizing Agents

Research indicates that derivatives of this compound can be incorporated into moisturizing creams and lotions due to their ability to enhance skin hydration and improve texture. The formulation process involves rigorous testing for stability and efficacy before market introduction .

Summary of Findings

The following table summarizes the applications of this compound across various fields:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and oxolane ring in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Heterocyclic Rings

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6)

- Molecular Formula: C₉H₁₈ClNO₃

- Molecular Weight : 223.7 g/mol .

- Key Difference : The oxane (tetrahydropyran) ring replaces the oxolane (tetrahydrofuran) ring, increasing the ring size from 5- to 6-membered. This alters solubility (due to increased hydrophobicity) and conformational flexibility .

Ethyl 2-amino-2-(furan-3-yl)acetate hydrochloride

Analogs with Modified Ester Groups

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Key Difference: A methyl ester and branched alkyl chain replace the ethyl ester and oxolane.

Fingolimod Hydrochloride (C₁₉H₃₃NO₂·HCl)

- Molecular Formula: C₁₉H₃₃NO₂·HCl

- Key Difference: A long aliphatic chain and phenyl group replace the oxolane and ethyl ester. Fingolimod is clinically used as an immunosuppressant, highlighting how structural complexity correlates with therapeutic activity .

Key Observations :

Ring Size and Solubility : Saturated 5-membered oxolane analogs exhibit higher aqueous solubility than 6-membered oxane derivatives due to reduced hydrophobic surface area .

Reactivity : Unsaturated heterocycles (e.g., furan) enhance reactivity in cross-coupling reactions but are prone to oxidative degradation .

Biological Activity : Bulkier substituents (e.g., Fingolimod’s arylthioether) correlate with targeted therapeutic effects, whereas simpler analogs are primarily research tools .

Pharmacological and Industrial Relevance

- Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a versatile intermediate in DNA-encoded library synthesis, enabling high-yield (~90%) derivatization .

- Fingolimod Hydrochloride exemplifies how structural optimization (e.g., adding a hydrophobic tail) transforms simple amino esters into FDA-approved drugs .

- Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride’s higher molecular weight may limit its use in CNS-targeted drugs due to reduced blood-brain barrier permeability .

Biological Activity

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C8H15NO3

- SMILES: CCOC(=O)C(C1CCOC1)N

- InChIKey: SRJQMYIGTOXOGE-UHFFFAOYSA-N

The compound features an oxolane ring, contributing to its unique chemical properties and potential interactions with biological systems.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction: The amino group and oxolane ring may interact with various enzymes, potentially modulating their activity.

- Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways involved in cellular responses.

- Metabolic Pathway Modulation: Its structure allows for interactions that could alter metabolic pathways, enhancing or inhibiting specific biochemical processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Effects

The compound has also been studied for its antiviral properties. Preliminary findings suggest it may inhibit viral replication, although detailed mechanisms remain to be elucidated. This opens avenues for further research into its use as a therapeutic agent against viral infections.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a significant reduction in bacterial viability at higher doses. This suggests its potential as a lead compound in the development of new antimicrobial agents.

Case Study: Antiviral Potential

In a separate investigation, the antiviral activity of this compound was assessed against herpes simplex virus (HSV). Results indicated a dose-dependent inhibition of viral replication, warranting further exploration into its mechanism and potential therapeutic applications.

Q & A

Q. Key Intermediates :

- Ethyl 2-(oxolan-3-ylidene)acetate (from Step 1)

- Ethyl 2-amino-2-(oxolan-3-yl)acetate (free base from Step 2)

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Oxolan-3-carbaldehyde, NaHCO₃, EtOH | 65–75 | |

| 2 | NaBH₄, 0°C, 4 h | 80–85 |

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the oxolan-3-yl substituent (e.g., δ 3.7–4.2 ppm for THF ring protons) and ethyl ester group (δ 1.2–1.4 ppm for CH₃) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., confirmation of the oxolan-3-yl configuration) .

- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., [M+H]+ = 222.1) .

Contradiction Resolution :

Discrepancies in NMR shifts (e.g., amine proton integration) are addressed via D₂O exchange experiments or HSQC to confirm coupling patterns .

Advanced: How does the stereochemistry of the oxolan-3-yl group influence biological activity, and what methods optimize enantiomeric purity?

Methodological Answer:

- Biological Impact : The 3-position on the oxolane ring affects receptor binding (e.g., in neurotransmitter analogs). For example, oxolan-3-yl derivatives show higher affinity for GABAₐ receptors compared to 2-substituted analogs .

- Enantiopurity Optimization :

Q. Table 2: Enantiomer Activity Comparison

| Enantiomer | IC₅₀ (GABAₐ Binding, nM) | Reference |

|---|---|---|

| (R) | 12 ± 1.5 | |

| (S) | 85 ± 4.2 |

Advanced: How can researchers resolve contradictory data in synthetic yields or byproduct formation across literature reports?

Methodological Answer:

- Root-Cause Analysis :

- Byproduct Identification : LC-MS/MS detects impurities like ethyl 2-(oxolan-3-yl)acrylate (from incomplete reduction), mitigated by extending reaction times .

Advanced: What computational or experimental strategies predict the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies :

- DFT Calculations : Predict hydrolysis pathways (e.g., nucleophilic attack on the ester carbonyl) to guide structural stabilization (e.g., fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.